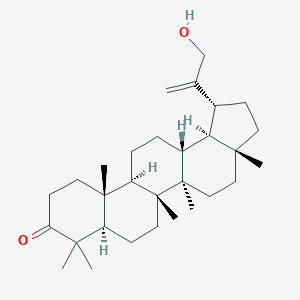

30-Hydroxylup-20(29)-en-3-one

Description

Structure

3D Structure

Properties

IUPAC Name |

(1R,3aR,5aR,5bR,7aR,11aR,11bR,13aR,13bS)-1-(3-hydroxyprop-1-en-2-yl)-3a,5a,5b,8,8,11a-hexamethyl-2,3,4,5,6,7,7a,10,11,11b,12,13,13a,13b-tetradecahydro-1H-cyclopenta[a]chrysen-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H48O2/c1-19(18-31)20-10-13-27(4)16-17-29(6)21(25(20)27)8-9-23-28(5)14-12-24(32)26(2,3)22(28)11-15-30(23,29)7/h20-23,25,31H,1,8-18H2,2-7H3/t20-,21+,22-,23+,25+,27+,28-,29+,30+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUBZPUNHXGLZSQ-BHMAJAPKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CCC3(C(C2(CCC1=O)C)CCC4C3(CCC5(C4C(CC5)C(=C)CO)C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]([C@@H]1[C@H]3CC[C@@H]4[C@]5(CCC(=O)C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)C)C(=C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H48O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 30-Hydroxylup-20(29)-en-3-one

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth technical guide on the structure elucidation of the naturally occurring triterpenoid (B12794562), 30-Hydroxylup-20(29)-en-3-one. This document details the spectroscopic and spectrometric data that are foundational to its structural determination, alongside the experimental protocols utilized for its isolation and characterization.

Introduction

30-Hydroxylup-20(29)-en-3-one is a pentacyclic triterpenoid belonging to the lupane (B1675458) class.[1] It has been isolated from plant sources such as Salacia chinensis, Perrottetia arisanensis, and notably from the ethanol (B145695) extracts of the roots and leaves of Cassipourea madagascariensis.[1][2] The elucidation of its precise molecular structure is paramount for understanding its biosynthetic pathways, potential pharmacological activities, and for providing a basis for synthetic derivatization in drug discovery programs. The structural framework was primarily established through a combination of one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[2]

Physicochemical and Spectroscopic Data

The fundamental properties and spectroscopic data for 30-Hydroxylup-20(29)-en-3-one are summarized below.

| Property | Value | Source |

| Molecular Formula | C₃₀H₄₈O₂ | PubChem[1] |

| Molecular Weight | 440.7 g/mol | PubChem[1] |

| IUPAC Name | (1R,3aR,5aR,5bR,7aR,11aR,11bR,13aR,13bS)-1-(3-hydroxyprop-1-en-2-yl)-3a,5a,5b,8,8,11a-hexamethyl-2,3,4,5,6,7,7a,10,11,11b,12,13,13a,13b-tetradecahydro-1H-cyclopenta[a]chrysen-9-one | PubChem[1] |

| CAS Number | 72944-06-0 | PubChem[1] |

While the specific ¹H and ¹³C NMR and mass spectrometry data for 30-Hydroxylup-20(29)-en-3-one from the primary literature is not publicly available in detail, the structure was confirmed by comparison of its spectroscopic data with literature values of known related compounds. For a comprehensive understanding, the following sections outline the expected spectroscopic characteristics and the methodologies for their acquisition.

Experimental Protocols

The isolation and structure elucidation of 30-Hydroxylup-20(29)-en-3-one from Cassipourea madagascariensis involved a multi-step process.[3][4]

General Experimental Procedures

Standard laboratory techniques and analytical instrumentation are employed in the characterization of this natural product.

-

Optical Rotation: Measured on a Perkin-Elmer 241 polarimeter.[3][4]

-

Infrared (IR) and Ultraviolet (UV) Spectroscopy: IR spectra are recorded on an FTIR spectrophotometer (e.g., MIDAC M-series), and UV spectra are measured on a spectrophotometer like a Shimadzu UV-1201.[3][4]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra, along with 2D experiments (COSY, HSQC, HMBC), are obtained on a high-field NMR spectrometer (e.g., JEOL Eclipse 500).[3][4] Chemical shifts (δ) are reported in parts per million (ppm) relative to an internal standard, typically tetramethylsilane (B1202638) (TMS). Coupling constants (J) are reported in Hertz (Hz).[3][4]

-

Mass Spectrometry (MS): High-resolution mass spectra can be obtained on instruments such as a JEOL HX-110 mass spectrometer.[4]

Extraction and Isolation

The following protocol outlines the bioassay-guided fractionation of the plant material to isolate the target compound.[3][4]

-

Plant Material Extraction: Dried and powdered roots (470 g) and leaves (295 g) of C. madagascariensis are extracted with ethanol to yield crude extracts.[3][4]

-

Solvent Partitioning: The crude extract is suspended in an aqueous methanol (B129727) solution (e.g., 9:1 MeOH/H₂O) and partitioned successively with hexane (B92381) and chloroform (B151607).[3][4] The aqueous layer can be further concentrated and partitioned with n-butanol.[3][4]

-

Chromatographic Fractionation: The active fractions (hexane and chloroform soluble) are combined and subjected to column chromatography. A suitable stationary phase is MCI gel, with a mobile phase gradient starting from methanol/water (1:1) and progressing to 100% methanol, followed by a methanol/chloroform gradient.[3][4]

-

Sub-fractionation and Purification: The most active fractions from the initial chromatography are further purified using repeated column chromatography on MCI gel with a similar gradient elution system.[3][4] This process leads to the isolation of pure 30-Hydroxylup-20(29)-en-3-one.[3][4]

Structure Elucidation Workflow

The logical process for determining the structure of 30-Hydroxylup-20(29)-en-3-one is depicted in the following workflow diagram.

Signaling Pathway Context (Hypothetical)

While the specific biological activities of 30-Hydroxylup-20(29)-en-3-one are still under extensive investigation, many lupane-type triterpenoids are known to exhibit cytotoxic and anti-inflammatory properties. These activities often involve the modulation of key signaling pathways. A hypothetical signaling pathway that could be influenced by this class of compounds is the NF-κB pathway, which is central to inflammation and cell survival.

This diagram illustrates a potential mechanism where 30-Hydroxylup-20(29)-en-3-one could inhibit the IKK complex, thereby preventing the phosphorylation and subsequent degradation of IκBα. This would lead to the sequestration of NF-κB in the cytoplasm, inhibiting the transcription of pro-inflammatory genes. Further research is required to validate this hypothesis.

References

physical and chemical properties of 30-Hydroxylup-20(29)-en-3-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

30-Hydroxylup-20(29)-en-3-one is a naturally occurring pentacyclic triterpenoid (B12794562) of the lupane (B1675458) class. Isolated from various plant sources, this compound has garnered interest within the scientific community for its potential pharmacological activities, notably its cytotoxic effects against several cancer cell lines. This technical guide provides a comprehensive overview of the known physical and chemical properties of 30-Hydroxylup-20(29)-en-3-one, detailed experimental protocols for its isolation, and an exploration of its biological activities and associated signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, medicinal chemistry, and drug discovery and development.

Chemical and Physical Properties

30-Hydroxylup-20(29)-en-3-one, with the Chemical Abstracts Service (CAS) registry number 72944-06-0, possesses the molecular formula C30H48O2 and a molecular weight of 440.7 g/mol .[1] This triterpenoid is characterized by a lupane skeleton with a ketone group at the C-3 position and a hydroxyl group at the C-30 position.

Table 1: Physical and Chemical Properties of 30-Hydroxylup-20(29)-en-3-one

| Property | Value | Source(s) |

| CAS Number | 72944-06-0 | [1] |

| Molecular Formula | C30H48O2 | [1] |

| Molecular Weight | 440.7 g/mol | [1] |

| Boiling Point (Predicted) | 522.8 ± 23.0 °C | |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate (B1210297), DMSO, Acetone | [2] |

| Natural Sources | Cassipourea madagascariensis, Salacia chinensis, Perrottetia arisanensis | [1][2] |

Spectral Data

The structural elucidation of 30-Hydroxylup-20(29)-en-3-one has been primarily achieved through a combination of one- and two-dimensional nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.[2] Although the complete raw spectral data for this specific compound is not widely published, data for structurally similar compounds, such as 3-Oxo-lup-20(29)-en-28-oic acid, provide valuable reference points for its characterization.

Table 2: Reference ¹H NMR Chemical Shifts for a Structurally Similar Compound (3-Oxo-lup-20(29)-en-28-oic acid) in CDCl₃

| Proton | Chemical Shift (δ ppm) | Multiplicity | J (Hz) |

| H-19 | 3.02 | m | |

| H-29a | 4.74 | s | |

| H-29b | 4.61 | s | |

| H-30 (CH₃) | 1.69 | s |

Data from a related compound, presented for reference.[3]

Table 3: Reference ¹³C NMR Chemical Shifts for a Structurally Similar Compound (3-Oxo-lup-20(29)-en-28-oic acid) in CDCl₃

| Carbon | Chemical Shift (δ ppm) |

| C-3 | 218.13 |

| C-20 | 150.0 |

| C-29 | 109.8 |

Data from a related compound, presented for reference.[3]

Experimental Protocols

Isolation from Natural Sources

The isolation of 30-Hydroxylup-20(29)-en-3-one has been reported from the ethanol (B145695) extracts of the roots and leaves of Cassipourea madagascariensis through bioassay-directed fractionation.[2]

Workflow for Isolation of 30-Hydroxylup-20(29)-en-3-one

Caption: General workflow for the isolation of 30-Hydroxylup-20(29)-en-3-one.

Detailed Methodology (General Procedure based on similar compound isolations):

-

Extraction: Air-dried and powdered plant material (e.g., roots and leaves of Cassipourea madagascariensis) is exhaustively extracted with ethanol at room temperature. The solvent is then removed under reduced pressure to yield a crude ethanol extract.

-

Fractionation: The crude extract is subjected to column chromatography over silica (B1680970) gel. A gradient elution system, typically starting with non-polar solvents like hexane (B92381) and gradually increasing the polarity with solvents such as ethyl acetate and methanol, is employed to separate the extract into fractions of varying polarities.

-

Bioassay-Guided Purification: Each fraction is tested for its biological activity (e.g., cytotoxicity). The active fractions are then subjected to further rounds of chromatographic separation, such as preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC), until a pure compound is obtained.

-

Structural Characterization: The structure of the isolated pure compound is then determined using spectroscopic methods, including ¹H NMR, ¹³C NMR, 2D NMR (such as COSY, HSQC, and HMBC), and mass spectrometry.

Biological Activity and Signaling Pathways

30-Hydroxylup-20(29)-en-3-one has demonstrated weak to moderate cytotoxic activity against the A2780 human ovarian cancer cell line.[2] Furthermore, related lupane triterpenes have shown significant anti-leukemia activities, inducing apoptosis in various leukemia cell lines.[4]

The precise molecular mechanisms and signaling pathways through which 30-Hydroxylup-20(29)-en-3-one exerts its cytotoxic effects have not been fully elucidated for this specific molecule. However, studies on structurally similar lupane-type triterpenoids suggest the involvement of the intrinsic (mitochondrial) apoptotic pathway.

Hypothesized Apoptotic Signaling Pathway for Lupane-Type Triterpenoids

Caption: Proposed intrinsic apoptotic pathway for related lupane triterpenoids.

This proposed pathway involves the inhibition of the anti-apoptotic protein Bcl-2 and the activation of the pro-apoptotic protein Bax by the triterpenoid. This leads to the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases (initiator caspase-9 and executioner caspase-3), ultimately resulting in programmed cell death or apoptosis.[5][6]

Conclusion

30-Hydroxylup-20(29)-en-3-one is a promising natural product with demonstrated cytotoxic potential. This technical guide has summarized its known physical and chemical properties, provided a general framework for its isolation, and outlined the likely signaling pathways involved in its biological activity based on current knowledge of related compounds. Further research is warranted to fully elucidate the specific spectral characteristics of this molecule, develop optimized synthesis and isolation protocols, and definitively map the signaling pathways it modulates. Such studies will be crucial in unlocking the full therapeutic potential of 30-Hydroxylup-20(29)-en-3-one in the field of drug discovery and development.

References

- 1. 30-Hydroxylup-20(29)-en-3-one | C30H48O2 | CID 15038289 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 30-Hydroxylup-20(29)-en-3-one | CAS:72944-06-0 | Triterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. web.pdx.edu [web.pdx.edu]

- 6. Lup-20(29)-en-3-one | C30H48O | CID 323075 - PubChem [pubchem.ncbi.nlm.nih.gov]

In-Depth Technical Guide: 30-Hydroxylup-20(29)-en-3-one (CAS: 72944-06-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

30-Hydroxylup-20(29)-en-3-one, with the CAS number 72944-06-0, is a naturally occurring pentacyclic triterpenoid (B12794562) of the lupane (B1675458) skeleton.[1][2] This class of compounds has garnered significant interest in the scientific community due to a wide range of biological activities, including anti-inflammatory, anti-HIV, and notably, cytotoxic and anti-cancer properties.[3][4] This technical guide provides a comprehensive overview of the available scientific data on 30-Hydroxylup-20(29)-en-3-one, including its chemical and physical properties, natural sources, synthesis, spectroscopic data, and known biological activities. The guide is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, medicinal chemistry, and drug discovery and development.

Chemical and Physical Properties

30-Hydroxylup-20(29)-en-3-one is a derivative of lupane, a 30-carbon skeleton comprised of four six-membered rings and one five-membered ring.[5] The presence of a hydroxyl group at position C-30 and a ketone group at C-3 are key functional features.[1]

Table 1: Chemical and Physical Properties of 30-Hydroxylup-20(29)-en-3-one

| Property | Value | Source(s) |

| CAS Number | 72944-06-0 | [1] |

| Molecular Formula | C₃₀H₄₈O₂ | [1] |

| Molecular Weight | 440.7 g/mol | [1] |

| IUPAC Name | (1R,3aR,5aR,5bR,7aR,11aR,11bR,13aR,13bS)-1-(3-hydroxyprop-1-en-2-yl)-3a,5a,5b,8,8,11a-hexamethyl-2,3,4,5,6,7,7a,10,11,11b,12,13,13a,13b-tetradecahydro-1H-cyclopenta[a]chrysen-9-one | [1] |

| Synonyms | 3-Oxolup-20-en-30-ol | [1] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. | [6] |

| Natural Occurrence | Salacia chinensis, Perrottetia arisanensis, Cassipourea madagascariensis, Maytenus austroyunnanensis | [1][6][7] |

Spectroscopic Data

The structural elucidation of 30-Hydroxylup-20(29)-en-3-one has been accomplished using various spectroscopic techniques.

-

Mass Spectrometry (MS): Mass spectral data for the related compound, Lup-20(29)-en-3-one (Lupenone), is available and can serve as a reference. The NIST WebBook and other spectral databases contain the mass spectrum (electron ionization) for Lupenone.[8][9]

-

Infrared (IR) Spectroscopy: The IR spectrum of a related compound, 28-hydroxy-3-oxolup-20(29)-en-30-al, has been reported and can provide expected characteristic absorption bands for the carbonyl and hydroxyl groups.[10]

-

Crystal Structure: A crystal structure for 30-Hydroxylup-20(29)-en-3-one is available in the Cambridge Crystallographic Data Centre (CCDC) with the deposition number 760694.[7] This provides definitive stereochemical information and bond lengths/angles.

Synthesis and Isolation

Isolation from Natural Sources

30-Hydroxylup-20(29)-en-3-one has been isolated from several plant species, including Cassipourea madagascariensis.[6] A general experimental protocol for the isolation of this compound involves bioassay-directed fractionation of plant extracts.

Experimental Protocol: Isolation from Cassipourea madagascariensis [6]

-

Extraction: The roots and leaves of the plant are extracted with ethanol (B145695).

-

Fractionation: The crude ethanol extract is subjected to bioassay-directed fractionation, likely involving liquid-liquid partitioning and column chromatography over silica (B1680970) gel or other stationary phases.

-

Purification: Fractions showing biological activity are further purified using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) to yield the pure compound.

-

Structure Elucidation: The structure of the isolated compound is confirmed using 1D and 2D NMR spectroscopy and mass spectrometry.

Chemical Synthesis

Biological Activity and Mechanism of Action

Cytotoxic and Anti-Cancer Activity

30-Hydroxylup-20(29)-en-3-one has been reported to exhibit weak cytotoxic activity against the A2780 human ovarian cancer cell line.[6]

While specific studies on the anti-cancer mechanism of 30-Hydroxylup-20(29)-en-3-one are limited, research on structurally related lupane triterpenes provides valuable insights into its potential mechanisms of action. A related compound, Lup-28-al-20(29)-en-3-one, has demonstrated marked anti-leukemia activities by inducing apoptosis.[3][4] This suggests that 30-Hydroxylup-20(29)-en-3-one may also exert its cytotoxic effects through the induction of programmed cell death.

Table 2: Cytotoxic Activity of 30-Hydroxylup-20(29)-en-3-one and Related Compounds

| Compound | Cell Line(s) | Activity | Source(s) |

| 30-Hydroxylup-20(29)-en-3-one | A2780 (human ovarian cancer) | Weakly active | [6] |

| Lup-28-al-20(29)-en-3-one | Human leukemia cell lines | Markedly inhibited cell growth, induced apoptosis | [3][4] |

| 28-hydroxy-3-oxolup-20(29)-en-30-al | Human K562 leukemia, murine WEHI3 leukemia, and murine MEL erythroid progenitor | Antiproliferative activities | [10] |

Potential Signaling Pathways

Based on studies of related lupane triterpenes, the PI3K/Akt signaling pathway is a potential target. Lupeol (B1675499), another lupane triterpene, has been shown to modulate the PI3K/Akt pathway in hepatocellular carcinoma cells.[11] The PI3K/Akt pathway is a critical regulator of cell survival, proliferation, and apoptosis, and its inhibition is a key strategy in cancer therapy. Therefore, it is plausible that 30-Hydroxylup-20(29)-en-3-one could exert its anti-cancer effects by modulating this pathway, leading to the induction of apoptosis.

Another potential mechanism is the induction of apoptosis through the intrinsic mitochondrial pathway. Studies on other lupane derivatives have shown that they can induce apoptosis through the loss of mitochondrial membrane potential, downregulation of the anti-apoptotic protein Bcl-2, increased expression of the pro-apoptotic protein Bad, release of cytochrome c, and activation of caspases, ultimately leading to DNA fragmentation.

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

This protocol is a general method to assess the cytotoxic effects of a compound on cancer cell lines.

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of 30-Hydroxylup-20(29)-en-3-one (typically in a logarithmic dilution series) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

-

MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.

-

Formazan (B1609692) Solubilization: Remove the medium and add DMSO or another suitable solvent to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Conclusion and Future Directions

30-Hydroxylup-20(29)-en-3-one is a naturally occurring triterpenoid with documented, albeit weak, cytotoxic activity. The broader family of lupane triterpenes exhibits significant anti-cancer potential, often through the induction of apoptosis. This suggests that 30-Hydroxylup-20(29)-en-3-one warrants further investigation as a potential lead compound for the development of novel anti-cancer agents.

Future research should focus on:

-

Detailed Biological Evaluation: Comprehensive screening of 30-Hydroxylup-20(29)-en-3-one against a wider panel of cancer cell lines to identify more sensitive targets.

-

Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways modulated by this compound to understand its mode of anti-cancer activity.

-

Synthetic derivatization: Chemical modification of the 30-Hydroxylup-20(29)-en-3-one scaffold to improve its potency and selectivity.

-

In vivo studies: Evaluation of the efficacy and safety of this compound and its optimized derivatives in preclinical animal models of cancer.

This in-depth technical guide provides a solid foundation for researchers and drug development professionals to build upon in their exploration of 30-Hydroxylup-20(29)-en-3-one as a potential therapeutic agent.

References

- 1. researchgate.net [researchgate.net]

- 2. Molecular Diversity of Lupane Hybrids in Drug Design and Materials Science - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Anti-leukemia activities of Lup-28-al-20(29)-en-3-one, a lupane triterpene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 30-Hydroxylup-20(29)-en-3-one | CAS:72944-06-0 | Triterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]

- 6. 30-Hydroxylup-20(29)-en-3-one | C30H48O2 | CID 15038289 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. spectrabase.com [spectrabase.com]

- 8. Lup-20(29)-en-3-one [webbook.nist.gov]

- 9. researchgate.net [researchgate.net]

- 10. PI3-kinase inhibition synergistically promoted the anti-tumor effect of lupeol in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Oleuropein induces apoptosis via activation of caspases and suppression of phosphatidylinositol 3-kinase/protein kinase B pathway in HepG2 human hepatoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biosynthesis Pathway of Lupane Triterpenoids

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core biosynthetic pathway of lupane (B1675458) triterpenoids, a class of pentacyclic triterpenoids with significant pharmacological interest. This document details the enzymatic steps from the precursor molecule, acetyl-CoA, to the formation of the characteristic lupane skeleton and its subsequent modifications. It is designed to be a valuable resource for researchers in medicinal chemistry, pharmacology, and drug development, offering insights into the latest advancements and methodologies in the study of these promising molecules.

The Core Biosynthetic Pathway

The biosynthesis of lupane triterpenoids originates from the mevalonate (B85504) (MVA) pathway in the cytoplasm, which provides the universal isoprene (B109036) building blocks.[1][2] This intricate process involves a series of enzymatic reactions to construct the complex pentacyclic structure.

The journey begins with the condensation of two acetyl-CoA molecules and culminates in the formation of lupeol (B1675499), the precursor to a diverse array of lupane-type triterpenoids.[3] Key intermediates in this pathway include isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP), which are sequentially condensed to form farnesyl pyrophosphate (FPP). Two molecules of FPP are then joined to produce squalene, which undergoes epoxidation to yield 2,3-oxidosqualene.[2] This crucial intermediate stands at a branch point for the synthesis of various triterpenoids and sterols.[2]

The defining step in lupane biosynthesis is the cyclization of 2,3-oxidosqualene, catalyzed by the enzyme lupeol synthase (LUS).[4] This enzyme orchestrates a complex cascade of cation-pi cyclizations and rearrangements to form the distinctive five-ring lupane skeleton of lupeol. Subsequent modifications of lupeol, primarily through the action of cytochrome P450 monooxygenases (CYP450s) and their redox partners, lead to the production of other important lupane triterpenoids such as betulin (B1666924) and the pharmacologically significant betulinic acid.[5]

References

- 1. Heterologous Expression, Purification, and Biochemical Characterization of α-Humulene Synthase from Zingiber zerumbet Smith - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Biosynthetic pathways of triterpenoids and strategies to improve their Biosynthetic Efficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Combinatorial Metabolic Engineering for Improving Betulinic Acid Biosynthesis in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Lupeol synthase - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

In-Depth Technical Guide: 30-Hydroxylup-20(29)-en-3-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

30-Hydroxylup-20(29)-en-3-one is a naturally occurring pentacyclic triterpenoid (B12794562) belonging to the lupane (B1675458) class. First isolated from the roots and leaves of Cassipourea madagascariensis, this compound is of interest to the scientific community for its potential biological activities.[1][2][3][4] As a member of the lupane family, which includes well-studied compounds like lupeol, betulin, and betulinic acid, 30-Hydroxylup-20(29)-en-3-one is a subject of investigation for its therapeutic potential, particularly in the realm of oncology. This technical guide provides a comprehensive overview of its chemical identity, physicochemical properties, spectroscopic data, isolation protocols, and known biological activities, with a focus on its potential mechanisms of action.

Chemical Identity and Synonyms

The nomenclature and various identifiers for 30-Hydroxylup-20(29)-en-3-one are crucial for accurate scientific communication and database searches.

Table 1: IUPAC Name and Synonyms

| Category | Identifier |

| IUPAC Name | (1R,3aR,5aR,5bR,7aR,11aR,11bR,13aR,13bS)-1-(3-hydroxyprop-1-en-2-yl)-3a,5a,5b,8,8,11a-hexamethyl-2,3,4,5,6,7,7a,10,11,11b,12,13,13a,13b-tetradecahydro-1H-cyclopenta[a]chrysen-9-one[5] |

| Synonyms | 3-Oxolup-20-en-30-ol[5] |

| 30-Hydroxylupenone | |

| 72944-06-0 (CAS Registry Number)[5] | |

| CHEMBL481051[5] |

Physicochemical and Spectroscopic Data

The following tables summarize the key physicochemical and spectroscopic properties of 30-Hydroxylup-20(29)-en-3-one.

Table 2: Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C30H48O2 | PubChem[5] |

| Molecular Weight | 440.7 g/mol | PubChem[5] |

| Appearance | Powder | BioCrick[4] |

| Solubility | Soluble in Chloroform (B151607), Dichloromethane, Ethyl Acetate, DMSO, Acetone | BioCrick[4] |

Table 3: Spectroscopic Data

| Technique | Data |

| ¹H NMR (CDCl₃, 500 MHz) | Data not explicitly available in the searched resources. The structure was confirmed by 1D and 2D NMR techniques.[1][2][3][4] |

| ¹³C NMR (CDCl₃, 125 MHz) | Data not explicitly available in the searched resources. The structure was confirmed by 1D and 2D NMR techniques.[1][2][3][4] |

| Mass Spectrometry (MS) | Specific fragmentation data not available. The molecular formula suggests a molecular ion peak [M]⁺ at m/z 440.7. |

| Infrared (IR) Spectroscopy | Specific data not available. Expected characteristic peaks for a hydroxyl group (~3400 cm⁻¹) and a ketone carbonyl group (~1710 cm⁻¹). |

Experimental Protocols

Isolation from Cassipourea madagascariensis

The isolation of 30-Hydroxylup-20(29)-en-3-one was achieved through bioassay-guided fractionation of ethanol (B145695) extracts from the roots and leaves of Cassipourea madagascariensis.[1][2][3][4]

Workflow for Isolation:

Caption: Isolation workflow for 30-Hydroxylup-20(29)-en-3-one.

Detailed Methodology (as inferred from the abstract): [1][2]

-

Extraction: The roots and leaves of C. madagascariensis were extracted with ethanol.

-

Partitioning: The crude ethanol extract was subjected to liquid-liquid partitioning between hexane (B92381) and methanol (B129727), followed by chloroform and aqueous methanol to separate compounds based on polarity. The cytotoxic activity was found to be concentrated in the hexane- and chloroform-soluble fractions.

-

Chromatography: The active fractions were combined and subjected to a series of chromatographic separations, including MCI gel chromatography, followed by reversed-phase preparative thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) to yield the pure compound.

Biological Activity and Mechanism of Action

Cytotoxicity

30-Hydroxylup-20(29)-en-3-one has been evaluated for its cytotoxic effects. In a study by Chaturvedula et al., the compound exhibited weak activity against the A2780 human ovarian cancer cell line.[1][2][3][4]

Table 4: Cytotoxic Activity

| Cell Line | Activity | IC₅₀ (µM) | Source |

| A2780 (Human Ovarian Cancer) | Weakly active | Not specified | J. Nat. Prod. 2006, 69, 287-289[1][2] |

Potential Signaling Pathways

While the specific signaling pathways modulated by 30-Hydroxylup-20(29)-en-3-one have not been explicitly elucidated, its structural classification as a lupane-type triterpene suggests potential interactions with pathways known to be affected by related compounds. Lupane triterpenes are recognized for their ability to modulate multiple signaling cascades involved in cancer cell proliferation, survival, and apoptosis.[6][7]

Key signaling pathways potentially influenced by lupane triterpenes include:

-

NF-κB Pathway: Inhibition of NF-κB activation and its nuclear translocation can suppress the expression of genes involved in inflammation, cell proliferation, and survival.

-

PI3K/Akt Pathway: This is a crucial cell survival pathway that is often dysregulated in cancer. Inhibition of this pathway can lead to decreased cell proliferation and induction of apoptosis.

-

Wnt/β-catenin Pathway: Aberrant activation of this pathway is implicated in various cancers. Modulation of this pathway can affect cell fate, proliferation, and migration.

-

Apoptosis Pathways: Lupane triterpenes can induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. This can involve the regulation of Bcl-2 family proteins and the activation of caspases.

Caption: Potential signaling pathways modulated by lupane triterpenes.

Conclusion

30-Hydroxylup-20(29)-en-3-one is a lupane-type triterpene with a defined chemical structure and known physicochemical properties. While its biological activity has been preliminarily investigated, showing weak cytotoxicity against an ovarian cancer cell line, further in-depth studies are required to fully elucidate its therapeutic potential and mechanism of action. The information presented in this guide serves as a valuable resource for researchers and professionals in the fields of natural product chemistry, medicinal chemistry, and drug development, providing a foundation for future investigations into this and related compounds.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Cytotoxic diterpenes from Cassipourea madagascariensis from the Madagascar rainforest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 30-Hydroxylup-20(29)-en-3-one | CAS:72944-06-0 | Triterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]

- 5. 30-Hydroxylup-20(29)-en-3-one | C30H48O2 | CID 15038289 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Lupane-type triterpenes and their anti-cancer activities against most common malignant tumors: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Lupane-type triterpenes and their anti-cancer activities against most common malignant tumors: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

Isolation of Bioactive Triterpenoids from Perrottetia arisanensis: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isolation, identification, and biological evaluation of triterpenoids from Perrottetia arisanensis, a plant species that has demonstrated significant potential in yielding novel cytotoxic compounds. This document outlines detailed experimental protocols, summarizes key quantitative data, and visualizes the underlying scientific processes to facilitate further research and development in this area.

Triterpenoids Identified in Perrottetia arisanensis

Research has led to the isolation and characterization of several new and known triterpenoids from the stems of Perrottetia arisanensis. These compounds predominantly belong to the lupane (B1675458) class of triterpenes.

Table 1: Newly Isolated Triterpenoids from Perrottetia arisanensis

| Compound Name | Compound Type |

| 7β-cis-coumaroylbetulinic acid | Lupane Triterpene |

| 7β-trans-coumaroylbetulinic acid | Lupane Triterpene |

| 7β-cis-coumaroyl-3-epi-betulinic acid | Lupane Triterpene |

| 7β-trans-coumaroyl-3-epi-betulinic acid | Lupane Triterpene |

| 7β-cis-coumaroylbetulonic acid | Lupane Triterpene |

| 7β-trans-coumaroylbetulonic acid | Lupane Triterpene |

| 7β-hydroxybetulinaldehyde | Lupane Triterpene |

| 28-norlup-20(29)-ene-3α,17β-diol | Lupane Triterpene |

In addition to these novel compounds, fifteen known triterpenoids have also been identified, underscoring the rich chemical diversity of this plant species.

Cytotoxic Activity of Isolated Triterpenoids

A significant aspect of the research into triterpenoids from Perrottetia arisanensis is their potential as cytotoxic agents against various cancer cell lines. The following table summarizes the reported 50% inhibitory concentration (IC₅₀) values.

Table 2: Cytotoxicity of Lupane Triterpene Coumaroyl Esters from Perrottetia arisanensis

| Compound | Human Cancer Cell Line | IC₅₀ (µM) |

| 7β-cis-coumaroylbetulinic acid | Multiple | 3.75 - 21.29[1][2] |

| 7β-trans-coumaroylbetulinic acid | Multiple | 3.75 - 21.29[1][2] |

| 7β-cis-coumaroyl-3-epi-betulinic acid | Multiple | 3.75 - 21.29[1][2] |

| 7β-trans-coumaroyl-3-epi-betulinic acid | Multiple | 3.75 - 21.29[1][2] |

| 7β-cis-coumaroylbetulonic acid | Multiple | 3.75 - 21.29[1][2] |

| 7β-trans-coumaroylbetulonic acid | Multiple | 3.75 - 21.29[1][2] |

Experimental Protocols

While a detailed, step-by-step protocol for the isolation of triterpenoids specifically from Perrottetia arisanensis is not publicly available in its entirety, a representative methodology can be constructed based on established techniques for isolating triterpenoids from other plants within the Celastraceae family. The following is a generalized, yet detailed, protocol that researchers can adapt.

Plant Material Collection and Preparation

-

Collection: Collect the stems of Perrottetia arisanensis.

-

Drying: Air-dry the plant material in a well-ventilated area, shielded from direct sunlight, until a constant weight is achieved.

-

Grinding: Grind the dried stems into a coarse powder using a mechanical grinder.

Extraction

-

Solvent Extraction: Macerate the powdered plant material with methanol (B129727) at room temperature. A typical ratio would be 1 kg of plant powder to 5 L of methanol.

-

Filtration and Concentration: After a period of 24-48 hours, filter the extract. Repeat the extraction process with fresh solvent three times to ensure exhaustive extraction. Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator to obtain a crude methanol extract.

Fractionation

-

Solvent-Solvent Partitioning: Suspend the crude methanol extract in water and sequentially partition with solvents of increasing polarity, such as n-hexane, ethyl acetate (B1210297), and n-butanol.

-

Bioassay-Guided Selection: If a specific bioactivity is being targeted (e.g., cytotoxicity), perform preliminary assays on each fraction to identify the most active fraction for further purification. For triterpenoids, the ethyl acetate fraction is often enriched with these compounds.

Chromatographic Purification

-

Column Chromatography (CC):

-

Stationary Phase: Silica (B1680970) gel (60-120 mesh).

-

Mobile Phase: A gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity by adding ethyl acetate.

-

Fraction Collection: Collect fractions of a fixed volume and monitor them by Thin Layer Chromatography (TLC).

-

-

Thin Layer Chromatography (TLC):

-

Plates: Pre-coated silica gel 60 F₂₅₄ plates.

-

Developing Solvents: A mixture of n-hexane and ethyl acetate in a suitable ratio (e.g., 7:3 or 1:1 v/v).

-

Visualization: Visualize the spots under UV light (254 nm and 366 nm) and by spraying with a suitable reagent (e.g., 10% H₂SO₄ in ethanol (B145695) followed by heating).

-

-

High-Performance Liquid Chromatography (HPLC):

-

Column: A reversed-phase C18 column is commonly used for the separation of triterpenoids.

-

Mobile Phase: A gradient of methanol and water, or acetonitrile (B52724) and water.

-

Detection: UV detection at a suitable wavelength (e.g., 210 nm) or an Evaporative Light Scattering Detector (ELSD).

-

Structure Elucidation

The structures of the isolated pure compounds are elucidated using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) to determine the molecular formula.

-

Nuclear Magnetic Resonance (NMR): ¹H-NMR, ¹³C-NMR, COSY, HSQC, and HMBC experiments to determine the detailed chemical structure and stereochemistry.

Visualized Workflows and Pathways

Experimental Workflow for Triterpenoid Isolation

Caption: General experimental workflow for the isolation of triterpenoids.

Proposed Apoptotic Signaling Pathway

One of the isolated lupane triterpenoids, 28-hydroxy-3-oxo-lup-20(29)-en-30-al, has been found to induce apoptosis in human leukemia HL60 cells through the up-regulation of the Bax protein and cleavage of PARP.[3][4] The following diagram illustrates this proposed signaling cascade.

Caption: Proposed Bax-mediated apoptotic signaling pathway.

Conclusion

Perrottetia arisanensis is a promising source of novel and bioactive triterpenoids with potential applications in oncology. The methodologies outlined in this guide provide a framework for the continued exploration of this and other medicinal plants. Further research is warranted to fully elucidate the structures and mechanisms of action of all the bioactive constituents of this plant, which could lead to the development of new therapeutic agents.

References

The Stereochemistry of 3-Hydroxy Lupane Triterpenoids: A Technical Guide to Synthesis, Biological Effects, and Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lupane-type pentacyclic triterpenoids, such as betulin (B1666924) and betulinic acid, are naturally occurring compounds extensively studied for their wide-ranging pharmacological properties, including potent anticancer and anti-inflammatory activities. A key structural feature amenable to chemical modification is the hydroxyl group at the C-3 position. The stereochemical orientation of this group—whether in the natural 3β (equatorial) or the synthetic 3α (axial) configuration—can significantly influence the compound's biological efficacy and mechanism of action. This technical guide provides an in-depth analysis of the stereochemistry at the C-3 position of lupane (B1675458) triterpenoids, detailing synthetic methodologies for epimerization, presenting comparative biological data, and illustrating the impact on key cellular signaling pathways.

The Critical Role of C-3 Stereochemistry

The lupane skeleton is a rigid pentacyclic structure where substituents' spatial orientation can drastically alter interactions with biological targets. The hydroxyl group at the C-3 position is typically in the β-orientation in naturally occurring lupane triterpenoids like betulin and betulinic acid. Chemical synthesis allows for the inversion of this stereocenter to the 3α-epimer.

Studies have shown that this stereochemical change can modulate biological activity. For instance, while many derivatives of the natural 3β-hydroxy compounds show potent cytotoxicity, their 3α-hydroxy epimers (also known as 3-epi) have demonstrated unique and sometimes enhanced activities. A notable example is in the context of TGR5, a G protein-coupled receptor involved in metabolic regulation. Biological data reveals that 3α-OH triterpenoids consistently exhibit increased potency as TGR5 agonists compared to their 3β-OH counterparts[1]. This highlights the therapeutic potential of exploring both stereoisomers in drug development programs.

Comparative Biological Activity: 3α- vs. 3β-Epimers

The orientation of the C-3 hydroxyl group directly impacts the molecule's interaction with protein binding sites, influencing its pharmacological profile. While a ketone at C-3 has been shown to enhance the differentiation-inducing activities of lupane triterpenes on melanoma cells, the comparison between the 3α and 3β hydroxyl epimers reveals more nuanced effects[2].

One of the clearest examples of differential activity is the agonism of the TGR5 receptor. The following table summarizes the half-maximal effective concentrations (EC50) for TGR5 activation by betulinic acid and its 3-epimer, along with some acylated derivatives, demonstrating the superior potency of the 3α configuration in this specific assay.

| Compound | Stereochemistry at C-3 | TGR5 Activation EC50 (μM)[1] |

| Betulinic Acid | β-hydroxy (natural) | > 40 |

| 3-epi-Betulinic Acid | α-hydroxy (synthetic) | 1.39 ± 0.12 |

| 3-O-acetyl-betulinic acid | β-acyloxy | 1.05 ± 0.09 |

| 3-O-acetyl-3-epi-betulinic acid | α-acyloxy | 0.08 ± 0.01 |

| 3-O-propionyl-3-epi-betulinic acid | α-acyloxy | 0.06 ± 0.01 |

| 3-O-isobutyryl-3-epi-betulinic acid | α-acyloxy | 0.05 ± 0.01 |

Table 1: Comparative TGR5 agonistic activity of 3β-hydroxy and 3α-hydroxy betulinic acid derivatives.

These data clearly indicate that for TGR5 agonism, the 3α-hydroxy (3-epi) configuration is significantly more potent than the natural 3β-hydroxy configuration[1]. Furthermore, esterification of the 3α-hydroxyl group with small acyl moieties further enhances this activity[1].

Experimental Protocols

Synthesis of 3α-Hydroxy (3-epi) Lupane Triterpenoids

The most common and established method for inverting the stereochemistry at the C-3 position is through an oxidation-reduction sequence. This process involves first oxidizing the natural 3β-hydroxyl group to a planar ketone, followed by stereoselective reduction to yield the 3α-hydroxyl group.

Protocol: Synthesis of 3-epi-Betulinic Acid from Betulinic Acid

-

Oxidation to Betulonic Acid (C-3 Keto):

-

Reagents: Jones reagent (Chromium trioxide, CrO₃, in sulfuric acid and acetone) or Pyridinium dichromate (PDC).

-

Procedure:

-

Dissolve Betulinic Acid (the 3β-hydroxy starting material) in a suitable solvent such as acetone (B3395972) or dimethylformamide[3].

-

Cool the solution in an ice bath to 0°C.

-

Slowly add Jones reagent or another suitable oxidizing agent dropwise to the solution with continuous stirring[3].

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding isopropanol.

-

Perform an aqueous workup, typically involving extraction with an organic solvent (e.g., ethyl acetate), washing with brine, and drying over anhydrous sodium sulfate.

-

Purify the resulting crude product, Betulonic Acid, by column chromatography on silica (B1680970) gel.

-

-

-

Reduction to 3α- and 3β-Hydroxy Epimers:

-

Reagent: Sodium borohydride (B1222165) (NaBH₄).

-

Procedure:

-

Dissolve the purified Betulonic Acid in a solvent system such as tetrahydrofuran (B95107) (THF), ethanol, or a dioxane mixture[3][4].

-

Add sodium borohydride (NaBH₄) portion-wise to the stirred solution at 0°C or room temperature[3][4].

-

Allow the reaction to proceed for several hours, monitoring by TLC. The reduction of the C-3 ketone is not entirely stereospecific and yields a mixture of the 3α (axial attack) and 3β (equatorial attack) epimers. The ratio of products can be influenced by the solvent and temperature. A reported synthesis using NaBH₄ in C2-4 alcohol yielded a mixture of the alpha (5%) and beta (95%) isomers[3].

-

Acidify the reaction mixture with a dilute acid (e.g., 5% HCl) and extract the products with an organic solvent[4].

-

Wash the organic layer, dry it, and concentrate it under reduced pressure.

-

Separate the 3α-hydroxy (3-epi-Betulinic Acid) and 3β-hydroxy (Betulinic Acid) diastereomers using column chromatography. Recrystallization can also be employed to isolate the pure epimers[3][4].

-

-

Cytotoxicity and Proliferation Assays

The antiproliferative effects of triterpenoid (B12794562) derivatives are commonly evaluated using colorimetric assays.

Protocol: MTT Assay for Cell Viability

-

Cell Culture: Plate human cancer cells (e.g., HepG2, SMMC-7721) in 96-well plates at a specified density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 3α- and 3β-epimers) for a defined period (e.g., 24, 48, or 72 hours).

-

MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.

-

Data Analysis: Calculate the cell viability as a percentage relative to the untreated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can then be determined by plotting cell viability against compound concentration.

Mandatory Visualizations

Signaling Pathway: Inhibition of PI3K/Akt/mTOR by Betulinic Acid

Betulinic acid and its derivatives often exert their anticancer effects by modulating key cellular signaling pathways that control cell survival, proliferation, and apoptosis. One of the most significant targets is the PI3K/Akt/mTOR pathway, which is frequently overactive in many cancers[5][6]. Betulinic acid has been shown to suppress this pathway, leading to the induction of apoptosis and autophagy in cancer cells[5][7].

Caption: Betulinic acid inhibits the PI3K/Akt/mTOR pathway, promoting apoptosis.

Experimental Workflow: Synthesis and Evaluation of C-3 Epimers

The process of investigating the stereochemical effects of the C-3 hydroxyl group involves a logical flow from synthesis and purification to biological testing and data analysis.

Caption: Workflow for synthesis and comparative bio-evaluation of C-3 epimers.

Conclusion

The stereochemistry of the C-3 hydroxyl group is a pivotal factor in determining the biological activity of lupane triterpenoids. While the natural 3β-configuration is the foundation for many active compounds, synthetic access to the 3α-epimer opens new avenues for pharmacological modulation and lead optimization. As demonstrated by the enhanced TGR5 agonism of 3-epi-betulinic acid derivatives, exploring these stereoisomers is a crucial strategy in drug discovery[1]. The synthetic and analytical protocols outlined in this guide provide a framework for researchers to systematically investigate the structure-activity relationships governed by this critical stereocenter, paving the way for the development of novel and more potent triterpenoid-based therapeutics.

References

- 1. Highly lipophilic 3-epi-betulinic acid derivatives as potent and selective TGR5 agonists with improved cellular efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Betulinic acid induces autophagy-mediated apoptosis through suppression of the PI3K/AKT/mTOR signaling pathway and inhibits hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effects of betulinic acid on AKT/mTOR pathway in renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Initial Cytotoxicity Profile of 30-Hydroxylup-20(29)-en-3-one: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise summary of the initial cytotoxicity studies conducted on the natural product 30-Hydroxylup-20(29)-en-3-one. The information is compiled from published research to serve as a foundational resource for further investigation and development of this and related lupane-type triterpenes. This document details the quantitative cytotoxic activity, the experimental protocols employed for its determination, and a generalized overview of potential signaling pathways implicated in the broader class of lupane (B1675458) triterpenes.

Quantitative Cytotoxicity Data

Initial in vitro cytotoxicity screening of 30-Hydroxylup-20(29)-en-3-one was performed against the A2780 human ovarian cancer cell line. The compound demonstrated weak cytotoxic activity. The results are summarized in the table below, alongside data for other compounds isolated and tested in the same study for comparative purposes.

| Compound | CAS Number | Test Cell Line | IC₅₀ (µg/mL) | Activity Level |

| Cassipourol | 887969-93-5 | A2780 | 2.4 | Moderate |

| Cassipouryl acetate | 887969-94-6 | A2780 | 2.8 | Moderate |

| Combretol | 6092-47-3 | A2780 | 8.7 | Weak |

| 3β,30-dihydroxylup-20(29)-ene | 72944-05-9 | A2780 | 12.2 | Weak |

| 30-Hydroxylup-20(29)-en-3-one | 72944-06-0 | A2780 | 16.4 | Weak |

Experimental Protocols

The cytotoxicity of 30-Hydroxylup-20(29)-en-3-one was determined through a bioassay-guided fractionation of ethanol (B145695) extracts from the roots and leaves of Cassipourea madagascariensis.

Cell Line and Culture Conditions

-

Cell Line: A2780 human ovarian cancer cell line.

-

Culture Medium: The specific culture medium and conditions (e.g., RPMI-1640, DMEM, fetal bovine serum concentration, temperature, CO₂ levels) are standard for this cell line but were not explicitly detailed in the initial report. Typically, A2780 cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO₂.

Cytotoxicity Assay

The in vitro cytotoxicity was evaluated using a standard cell viability assay. While the specific assay (e.g., MTT, XTT, SRB) was not named in the referenced text, the general workflow is consistent with these methods.

-

Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compounds. A vehicle control (e.g., DMSO) is also included.

-

Incubation: The plates are incubated for a specified period, typically 48 or 72 hours, to allow the compounds to exert their effects.

-

Viability Assessment: A viability reagent (e.g., 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, or MTT) is added to each well. Viable cells metabolize the reagent, leading to a color change that is quantified using a microplate reader.

-

Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the control. The half-maximal inhibitory concentration (IC₅₀) is then determined from the dose-response curve.

Visualized Workflows and Pathways

Experimental Workflow for Cytotoxicity Assessment

The following diagram illustrates the general workflow for determining the in vitro cytotoxicity of a test compound.

Generalized Signaling Pathways for Lupane-Type Triterpenes

Detailed mechanistic studies for 30-Hydroxylup-20(29)-en-3-one are not currently available, likely due to its weak initial activity. However, research on other cytotoxic lupane-type triterpenes, such as betulinic acid, has identified several common signaling pathways that are often modulated to induce apoptosis in cancer cells. The following diagram provides a generalized overview of these potential mechanisms.

Disclaimer: This diagram represents common pathways for the lupane triterpene class and has not been specifically validated for 30-Hydroxylup-20(29)-en-3-one.

Conclusion and Future Directions

The initial screening of 30-Hydroxylup-20(29)-en-3-one reveals weak cytotoxic activity against the A2780 human ovarian cancer cell line. While this level of activity may not prioritize it for immediate development as a standalone cytotoxic agent, the lupane scaffold remains a valuable template for medicinal chemistry. Future research could explore the derivatization of this molecule to enhance its potency. Furthermore, investigating its effects on other cancer cell lines and in combination with other therapeutic agents could unveil previously unobserved synergistic activities. Detailed mechanistic studies would be contingent on the identification of more potent derivatives or specific cellular contexts where it demonstrates significant activity.

Methodological & Application

Application Notes and Protocols for Jones Oxidation of Lupane Triterpenoids

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocol for the Jones oxidation of lupane (B1675458) triterpenoids, a critical class of natural products with significant therapeutic potential. This document is intended to guide researchers in the efficient and selective oxidation of these molecules, a key step in the synthesis of novel bioactive compounds.

Introduction

Lupane triterpenoids, such as betulin (B1666924) and lupeol, are abundant in nature and exhibit a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antiviral properties. The chemical modification of these natural scaffolds is a common strategy in drug discovery to enhance their therapeutic efficacy and pharmacokinetic profiles. The Jones oxidation is a classical and robust method for the oxidation of primary and secondary alcohols to carboxylic acids and ketones, respectively. In the context of lupane triterpenoids, it is frequently employed to oxidize the C-3 hydroxyl group to a ketone and the C-28 primary alcohol to a carboxylic acid, yielding valuable intermediates like betulonic acid.

The Jones reagent, a solution of chromium trioxide (CrO₃) in aqueous sulfuric acid and acetone (B3395972), is a powerful oxidizing agent.[1][2] While effective, the reaction requires careful control of conditions to achieve high yields and selectivity, especially given the multifunctional nature of many triterpenoid (B12794562) substrates.[3] This protocol focuses on the Jones oxidation of betulin to betulonic acid as a representative example.

Data Presentation: Quantitative Analysis of Jones Oxidation on Lupane Triterpenoids

The following table summarizes the quantitative data from various reported Jones oxidation reactions on lupane triterpenoids. This allows for a comparative analysis of different substrates and reaction conditions.

| Substrate | Product | Reagent/Conditions | Reaction Time | Temperature | Yield (%) | Reference |

| Betulin | Betulonic Acid | Jones Reagent (CrO₃/H₂SO₄/acetone) | - | - | >75% | [4] |

| Betulin | Betulonic Acid | K₂Cr₂O₇–H₂SO₄ in aqueous acetone with Al³⁺ ions | 1.5 - 3.0 h | 15–25 °C | 93-98% | [3] |

| Betulin | Betulonic Acid | Jones Reagent (CrO₃, aq. H₂SO₄, acetone) | - | 0 °C | - | [5] |

| 3β,28-dihydroxyolean-18-ene | Moronic Acid | Jones Reagent in acetone | 4-5 h | 0-5 °C | - | [6] |

| Calenduladiol | 3,16-dioxo-lup-20(29)-ene | Jones Reagent | - | - | - | [7] |

| Lupeol | Lupenone | Jones Reagent | - | - | - | [7] |

Experimental Protocols

This section provides a detailed, step-by-step methodology for the Jones oxidation of betulin to betulonic acid.

Preparation of Jones Reagent (2.5 M)

Caution: Chromium (VI) compounds are highly toxic and carcinogenic. Handle with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

-

In a 500 mL beaker, dissolve 25 g (0.25 mol) of chromium trioxide (CrO₃) in 75 mL of deionized water.

-

Place the beaker in an ice-water bath to cool the solution to between 0 and 5 °C.

-

With vigorous stirring, slowly and carefully add 25 mL of concentrated sulfuric acid (H₂SO₄) to the chromium trioxide solution.

-

Maintain the temperature of the solution between 0 and 5 °C during the addition.

-

The resulting orange-red solution is the Jones reagent (approximately 2.5 M). Store it in a properly labeled, sealed container in a cool, dark place.

Oxidation of Betulin to Betulonic Acid

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 10 g of betulin in 250 mL of acetone.

-

Cool the vigorously stirred solution to 0-5 °C using an ice-water bath.

-

Addition of Jones Reagent: Slowly add the prepared Jones reagent dropwise from the dropping funnel to the betulin solution.

-

Monitoring the Reaction: The reaction is exothermic. Control the rate of addition to maintain the reaction temperature below 20 °C. The color of the reaction mixture will change from orange/yellow to a blue-green precipitate as the Cr(VI) is reduced to Cr(III), indicating the progress of the oxidation.[8] Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material (betulin) is consumed.

-

Quenching the Reaction: Once the reaction is complete, quench the excess oxidant by the slow, dropwise addition of isopropanol (B130326) until the orange/yellow color disappears and a persistent blue-green color is observed.[4]

-

Workup: a. Remove the acetone under reduced pressure using a rotary evaporator. b. To the remaining aqueous slurry, add 200 mL of deionized water. c. Extract the aqueous phase three times with 100 mL of ethyl acetate (B1210297). d. Combine the organic extracts and wash them sequentially with 100 mL of deionized water and 100 mL of brine. e. Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude betulonic acid.

-

Purification: The crude product can be purified by column chromatography on silica (B1680970) gel using a hexane/ethyl acetate gradient to yield pure betulonic acid.

Visualizations

Experimental Workflow

The following diagram illustrates the step-by-step workflow for the Jones oxidation of lupane triterpenoids.

Caption: Workflow for the Jones oxidation of lupane triterpenoids.

Chemical Transformation

This diagram illustrates the chemical transformation of betulin to betulonic acid via Jones oxidation.

References

- 1. Jones oxidation - Wikipedia [en.wikipedia.org]

- 2. Jones Reagent [organic-chemistry.org]

- 3. A Practical Synthesis of Betulonic Acid Using Selective Oxidation of Betulin on Aluminium Solid Support - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Jones Oxidation | Chem-Station Int. Ed. [en.chem-station.com]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. adichemistry.com [adichemistry.com]

Application Notes and Protocols for 30-Hydroxylup-20(29)-en-3-one in A2780 Ovarian Cancer Cell Line Assays

Introduction

30-Hydroxylup-20(29)-en-3-one is a lupane-type triterpenoid, a class of natural compounds that has demonstrated significant anti-cancer properties. While specific data on the A2780 ovarian cancer cell line is emerging, related compounds have been shown to induce cytotoxicity and apoptosis in various cancer cell lines, including leukemia and breast cancer. For instance, a similar compound, Lup-28-al-20(29)-en-3-one, has been observed to induce apoptosis in leukemia cells.[1][2] Another related triterpenoid, betulinic acid, induces apoptosis in A2780 ovarian cancer cells through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[3] These findings suggest that 30-Hydroxylup-20(29)-en-3-one holds promise as a therapeutic agent against ovarian cancer.

These application notes provide a framework for investigating the effects of 30-Hydroxylup-20(29)-en-3-one on the A2780 human ovarian cancer cell line. The protocols outlined below describe methods to assess its cytotoxicity, ability to induce apoptosis, impact on the cell cycle, and its molecular mechanism of action.

Hypothesized Mechanism of Action

Based on the activity of structurally similar lupane (B1675458) triterpenes, it is hypothesized that 30-Hydroxylup-20(29)-en-3-one induces apoptosis in A2780 cells through the intrinsic mitochondrial pathway. This likely involves the regulation of Bcl-2 family proteins, leading to mitochondrial membrane depolarization, release of cytochrome c, and subsequent activation of the caspase cascade.

Data Presentation

Table 1: Cytotoxicity of 30-Hydroxylup-20(29)-en-3-one on A2780 Cells

| Concentration (µM) | Cell Viability (%) (24h) | Cell Viability (%) (48h) | IC50 (µM) (48h) |

| 0 (Control) | 100 ± 4.5 | 100 ± 5.2 | |

| 1 | 92.3 ± 3.8 | 85.1 ± 4.1 | |

| 5 | 78.5 ± 4.1 | 65.7 ± 3.9 | |

| 10 | 61.2 ± 3.5 | 49.8 ± 3.2 | 10.2 |

| 25 | 45.8 ± 2.9 | 30.4 ± 2.8 | |

| 50 | 28.1 ± 2.5 | 15.6 ± 2.1 |

Data are presented as mean ± standard deviation from three independent experiments.

Table 2: Apoptosis Induction in A2780 Cells Treated with 30-Hydroxylup-20(29)-en-3-one (48h)

| Concentration (µM) | Early Apoptotic Cells (%) | Late Apoptotic Cells (%) | Total Apoptotic Cells (%) |

| 0 (Control) | 2.1 ± 0.5 | 1.5 ± 0.3 | 3.6 ± 0.8 |

| 10 | 15.4 ± 1.8 | 8.2 ± 1.1 | 23.6 ± 2.9 |

| 25 | 28.7 ± 2.5 | 19.5 ± 2.0 | 48.2 ± 4.5 |

| 50 | 35.1 ± 3.1 | 30.8 ± 2.7 | 65.9 ± 5.8 |

Data are presented as mean ± standard deviation from three independent experiments, as determined by Annexin V-FITC and Propidium (B1200493) Iodide staining.

Table 3: Cell Cycle Distribution of A2780 Cells after Treatment with 30-Hydroxylup-20(29)-en-3-one (24h)

| Concentration (µM) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |

| 0 (Control) | 55.3 ± 3.1 | 28.9 ± 2.2 | 15.8 ± 1.9 |

| 10 | 68.5 ± 3.9 | 19.1 ± 1.8 | 12.4 ± 1.5 |

| 25 | 75.2 ± 4.3 | 14.3 ± 1.6 | 10.5 ± 1.3 |

Data are presented as mean ± standard deviation from three independent experiments.

Table 4: Effect of 30-Hydroxylup-20(29)-en-3-one on Apoptosis-Related Protein Expression (48h)

| Treatment | Bcl-2 (Relative Expression) | Bax (Relative Expression) | Cleaved Caspase-9 (Relative Expression) | Cleaved Caspase-3 (Relative Expression) |

| Control | 1.00 | 1.00 | 1.00 | 1.00 |

| 25 µM Compound | 0.45 | 2.10 | 2.85 | 3.50 |

Relative protein expression was quantified by densitometry of Western blot bands and normalized to a loading control (e.g., β-actin).

Experimental Protocols

Cell Culture

The A2780 human ovarian cancer cell line should be cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.[4][5] Cells are to be maintained in a humidified incubator at 37°C with 5% CO2.[4][5]

Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.[6]

-

Materials:

-

A2780 cells

-

RPMI-1640 medium

-

30-Hydroxylup-20(29)-en-3-one

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

96-well plates

-

-

Protocol:

-

Seed A2780 cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.[4][5]

-

Treat the cells with various concentrations of 30-Hydroxylup-20(29)-en-3-one (e.g., 1, 5, 10, 25, 50 µM) and a vehicle control (DMSO) for 24 and 48 hours.

-

After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the control.

-

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[4][5][7]

-

Materials:

-

A2780 cells

-

6-well plates

-

30-Hydroxylup-20(29)-en-3-one

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

-

-

Protocol:

-

Seed A2780 cells in 6-well plates at a density of 2 x 10⁵ cells/well and allow them to attach overnight.

-

Treat the cells with the desired concentrations of 30-Hydroxylup-20(29)-en-3-one for 48 hours.

-

Harvest the cells by trypsinization and wash with cold PBS.

-

Resuspend the cells in 1X Binding Buffer provided in the kit.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.[4][5]

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry within one hour.

-

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses propidium iodide (PI) to stain DNA, allowing for the analysis of cell cycle distribution by flow cytometry.[8]

-

Materials:

-

A2780 cells

-

6-well plates

-

30-Hydroxylup-20(29)-en-3-one

-

Cold 70% ethanol (B145695)

-

Propidium Iodide/RNase A staining solution

-

-

Protocol:

-

Seed A2780 cells in 6-well plates and treat with 30-Hydroxylup-20(29)-en-3-one for 24 hours.

-

Harvest the cells and wash with PBS.

-

Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.[9]

-

Store the fixed cells at -20°C for at least 2 hours.

-

Wash the cells with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI/RNase A staining solution and incubate for 30 minutes in the dark.

-

Western Blot Analysis

This technique is used to detect and quantify the expression of specific proteins involved in the apoptotic pathway.[12]

-

Materials:

-

A2780 cells

-

30-Hydroxylup-20(29)-en-3-one

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Primary antibodies (e.g., against Bcl-2, Bax, cleaved caspase-9, cleaved caspase-3, β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescence detection reagent

-

-

Protocol:

-

Treat A2780 cells with 30-Hydroxylup-20(29)-en-3-one for 48 hours.

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[14]

-

Incubate the membrane with the primary antibody overnight at 4°C.[14]

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[14]

-

Detect the protein bands using a chemiluminescence substrate and an imaging system.

-

Quantify the band intensities and normalize to the loading control.

-

Visualizations

Caption: Hypothesized intrinsic apoptosis pathway in A2780 cells.

References

- 1. Anti-leukemia activities of Lup-28-al-20(29)-en-3-one, a lupane triterpene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Lup-20(29)-ene-2alpha,3beta-diol | Benchchem [benchchem.com]

- 3. Betulinic Acid Suppresses Ovarian Cancer Cell Proliferation through Induction of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ajmb.org [ajmb.org]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 7. mdpi.com [mdpi.com]

- 8. cancer.wisc.edu [cancer.wisc.edu]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. docs.abcam.com [docs.abcam.com]

- 13. Western Blot Sample Preparation Protocol | Thermo Fisher Scientific - US [thermofisher.com]

- 14. ptglab.com [ptglab.com]

Application Note: High-Throughput Screening of Cholinesterase Inhibitors

Introduction

Acetylcholinesterase (AChE) is a pivotal enzyme in the nervous system, primarily responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132) (ACh).[1][2] This action terminates the nerve impulse at cholinergic synapses, allowing neurons to return to their resting state.[2][3] The inhibition of AChE is a cornerstone therapeutic strategy for managing conditions characterized by a deficit in cholinergic transmission, most notably Alzheimer's disease, myasthenia gravis, and glaucoma.[1][4][5][6] By inhibiting AChE, the concentration and duration of ACh in the synaptic cleft are increased, enhancing neurotransmission.[6] Consequently, the development of robust and efficient assays for screening and characterizing AChE inhibitors is of paramount importance in drug discovery and neuroscience research.

This document provides a detailed protocol for a colorimetric cholinesterase inhibition assay based on the well-established Ellman's method.[1][7][8] This assay offers a reliable, sensitive, and high-throughput-compatible means to determine the potency of potential inhibitors, typically quantified by the half-maximal inhibitory concentration (IC50) value.[6]

Principle of the Assay

The assay's mechanism is a two-step enzymatic reaction.[1] First, acetylcholinesterase hydrolyzes the substrate analog, acetylthiocholine (B1193921) (ATCh), to produce thiocholine (B1204863).[1][8] Subsequently, the generated thiocholine reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, or Ellman's reagent), a chromogenic agent.[8][9] This reaction yields 5-Thio-2-nitrobenzoic acid (TNB), a yellow-colored anion, which is quantified by measuring the absorbance at 412 nm.[1][9] The rate of TNB formation is directly proportional to the AChE activity, and a reduction in this rate in the presence of a test compound indicates inhibition.[1][8]

Experimental Protocol

This protocol is optimized for a 96-well microplate format, allowing for the simultaneous analysis of multiple samples.

Materials and Reagents

-

Acetylcholinesterase (AChE) from Electrophorus electricus (electric eel) or recombinant human AChE

-

Acetylthiocholine iodide (ATCI) or other suitable substrate

-

5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's Reagent)

-

Sodium Phosphate Buffer (0.1 M, pH 8.0)

-

Test compounds (potential inhibitors) and a known positive control inhibitor (e.g., Donepezil)

-

Dimethyl sulfoxide (B87167) (DMSO) for dissolving compounds

-

96-well clear, flat-bottom microplates

-

Multichannel pipettor

-

Spectrophotometric microplate reader capable of kinetic measurements at 412 nm

Reagent Preparation

-

Assay Buffer: Prepare 0.1 M Sodium Phosphate Buffer and adjust the pH to 8.0.[1]

-

AChE Enzyme Stock Solution: Prepare a stock solution of AChE in the Assay Buffer. The optimal final concentration in the well should be determined empirically but often starts around 0.1-0.25 U/mL.[1] Store aliquots at -20°C.

-

DTNB Stock Solution (10 mM): Dissolve DTNB in Assay Buffer to a final concentration of 10 mM. Protect this solution from light and store it at 4°C.[1]

-

ATCI Stock Solution (14-15 mM): Dissolve ATCI in deionized water. This solution should be prepared fresh before each experiment.[1]

-

Inhibitor Solutions:

-

Prepare high-concentration stock solutions of test compounds and the positive control (e.g., 10 mM Donepezil) in 100% DMSO.

-

Create a series of dilutions from these stocks using Assay Buffer to achieve the desired final test concentrations.

-

Note: The final concentration of DMSO in the assay wells should not exceed 1% to prevent interference with enzyme activity.[1] Prepare a corresponding "Solvent Control" with the same final DMSO concentration.[10]

-

Assay Procedure

The following procedure is for a final reaction volume of 200 µL per well.

-

Plate Layout: Design the plate to include wells for:

-

Blank: Contains Assay Buffer but no enzyme. Used for background correction.

-

Negative Control (100% Activity): Contains enzyme and vehicle (e.g., Assay Buffer with DMSO), but no inhibitor.

-

Positive Control: Contains enzyme and a known inhibitor (e.g., Donepezil).

-

Test Compound Wells: Contain enzyme and various concentrations of the test compound.

-

-

Enzyme and Inhibitor Addition:

-

To each well (except the Blank), add 10 µL of the AChE working solution.[1]

-

Add 10 µL of the appropriate inhibitor dilution or vehicle to the corresponding wells.[1]

-

Add Assay Buffer to bring the volume in each well to 180 µL.

-

Mix gently and incubate the plate at room temperature for 10-15 minutes to allow the inhibitors to interact with the enzyme.[10]

-

-

Reaction Initiation:

-

Prepare a "Reaction Mix" containing Assay Buffer, DTNB, and ATCI.

-

To start the reaction, add 20 µL of the Reaction Mix to all wells, including the blank.[1] The total volume is now 200 µL.

-

-

Measurement:

-

Immediately place the plate in a microplate reader and begin measuring the absorbance at 412 nm.

-

Take readings in kinetic mode, every minute for 10-15 minutes, to monitor the reaction rate.[6]

-

Data Presentation and Analysis

The inhibitory activity is determined by comparing the rate of reaction in the presence of the test compound to the rate of the negative (uninhibited) control.

Calculations

-

Calculate the reaction rate (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).

-